1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene
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Overview
Description
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene is an organic compound with the molecular formula C10H15Br It is a brominated derivative of cyclopentene, featuring a cyclopropyl group attached to the cyclopentene ring
Preparation Methods
The synthesis of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) as reagents. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Chemical Reactions Analysis
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopentyl derivatives.
Common reagents used in these reactions include molecular bromine, copper(II) bromide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene involves its interaction with molecular targets through its bromine atom. The bromine atom can act as an electrophile, facilitating various nucleophilic substitution reactions. The cyclopropyl group can also influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene include:
1-(Bromomethyl)cyclopentene: A simpler brominated cyclopentene derivative.
Cyclopropylmethyl bromide: Lacks the cyclopentene ring but shares the bromomethyl and cyclopropyl groups.
1-(Bromomethyl)cyclopropane: Similar structure but without the cyclopentene ring.
The uniqueness of this compound lies in its combined cyclopropyl and cyclopentene structures, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H15Br |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-[[1-(bromomethyl)cyclopropyl]methyl]cyclopentene |
InChI |
InChI=1S/C10H15Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h3H,1-2,4-8H2 |
InChI Key |
BQWSTALPLRZNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CC2(CC2)CBr |
Origin of Product |
United States |
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